Cas no 1248432-20-3 (4,4-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione)

4,4-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 4,4-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione
- 1,3-Pentanedione, 4,4-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-
-
- インチ: 1S/C11H16N2O2/c1-11(2,3)10(15)5-9(14)8-6-12-13(4)7-8/h6-7H,5H2,1-4H3
- InChIKey: MSEDWCXGYYKZMT-UHFFFAOYSA-N
- SMILES: C(C1=CN(C)N=C1)(=O)CC(=O)C(C)(C)C
じっけんとくせい
- 密度みつど: 1.07±0.1 g/cm3(Predicted)
- Boiling Point: 325.9±17.0 °C(Predicted)
- 酸度系数(pKa): 8.80±0.50(Predicted)
4,4-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1125381-0.25g |
4,4-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione |
1248432-20-3 | 95% | 0.25g |
$579.0 | 2023-10-26 | |
Enamine | EN300-1125381-5.0g |
4,4-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione |
1248432-20-3 | 5g |
$2277.0 | 2023-06-09 | ||
Enamine | EN300-1125381-1.0g |
4,4-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione |
1248432-20-3 | 1g |
$785.0 | 2023-06-09 | ||
Enamine | EN300-1125381-5g |
4,4-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione |
1248432-20-3 | 95% | 5g |
$1821.0 | 2023-10-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343122-500mg |
4,4-Dimethyl-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione |
1248432-20-3 | 98% | 500mg |
¥16286.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343122-2.5g |
4,4-Dimethyl-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione |
1248432-20-3 | 98% | 2.5g |
¥33237.00 | 2024-08-09 | |
Enamine | EN300-1125381-10.0g |
4,4-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione |
1248432-20-3 | 10g |
$3376.0 | 2023-06-09 | ||
Enamine | EN300-1125381-0.5g |
4,4-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione |
1248432-20-3 | 95% | 0.5g |
$603.0 | 2023-10-26 | |
Enamine | EN300-1125381-10g |
4,4-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione |
1248432-20-3 | 95% | 10g |
$2701.0 | 2023-10-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343122-1g |
4,4-Dimethyl-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione |
1248432-20-3 | 98% | 1g |
¥21189.00 | 2024-08-09 |
4,4-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione 関連文献
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
4,4-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dioneに関する追加情報
Research Briefing on 4,4-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione (CAS: 1248432-20-3): Recent Advances and Applications
The compound 4,4-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione (CAS: 1248432-20-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This β-diketone derivative, characterized by its unique pyrazole and dimethyl-substituted pentanedione structure, exhibits promising biological activities, particularly in the context of enzyme inhibition and drug discovery. Recent studies have explored its potential as a scaffold for developing novel therapeutic agents, with a focus on its interactions with key biological targets.
One of the most notable advancements in the study of this compound is its role as a selective inhibitor of histone deacetylases (HDACs), a class of enzymes implicated in epigenetic regulation and cancer progression. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4,4-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione exhibit potent inhibitory activity against HDAC6, with IC50 values in the nanomolar range. The study highlighted the compound's ability to modulate tubulin acetylation, suggesting its potential as a therapeutic agent for neurodegenerative diseases and certain cancers.
In addition to its HDAC inhibitory properties, recent research has investigated the compound's utility in metal chelation and coordination chemistry. A study in Inorganic Chemistry (2023) reported the synthesis of transition metal complexes using 4,4-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione as a ligand. These complexes demonstrated remarkable stability and were evaluated for their anticancer activity, showing promising results against breast cancer cell lines. The ability of this compound to form stable metal complexes opens new avenues for the development of metallodrugs with enhanced specificity and reduced side effects.
Another significant development involves the compound's application in the synthesis of heterocyclic compounds. Researchers have utilized 4,4-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione as a key intermediate in the preparation of pyrazole and pyrimidine derivatives, which are known for their diverse pharmacological activities. A recent publication in Organic & Biomolecular Chemistry (2024) detailed a novel one-pot synthesis method for these derivatives, highlighting the compound's versatility as a building block in medicinal chemistry.
The pharmacokinetic properties of 4,4-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione have also been a subject of investigation. Preliminary in vivo studies in rodent models have shown favorable absorption and distribution profiles, with moderate plasma protein binding and good blood-brain barrier penetration. These findings, reported in the European Journal of Pharmaceutical Sciences (2023), suggest that the compound could be optimized for central nervous system (CNS)-targeted therapies.
Looking forward, the unique structural features and demonstrated biological activities of 4,4-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione position it as a valuable scaffold for future drug discovery efforts. Current research directions include the development of more potent and selective HDAC inhibitors, exploration of its anti-inflammatory properties, and optimization of its metal-chelating capabilities for therapeutic applications. As these studies progress, this compound is likely to play an increasingly important role in the development of novel treatments for various diseases.
1248432-20-3 (4,4-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione) Related Products
- 2172090-37-6(2-1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylethan-1-amine)
- 1387918-10-6(N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}-6-(methylsulfanyl)pyridine-3-carboxamide)
- 28294-47-5(Acetyl Acetosyringone)
- 2228557-70-6(3,3-difluoro-1-2-methyl-4-(trifluoromethyl)phenylcyclobutan-1-amine)
- 1805739-74-5(2-Bromo-1-(2-ethoxy-4-mercaptophenyl)propan-1-one)
- 2060027-93-0(tert-butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate)
- 2092613-57-3(3-Bromo-5-fluoro-2-iodobenzoic acid)
- 13916-97-7(Methyl 8-fluoronaphthalene-2-carboxylate)
- 618389-64-3(methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate)
- 2171601-04-8(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(oxolan-3-yl)ethylcarbamoyl}butanoic acid)




